2-Methyl-4-nitrobutanoic acid

Microwave-assisted organic synthesis γ-Nitro ester preparation Reaction selectivity

2-Methyl-4-nitrobutanoic acid (C₅H₉NO₄, MW 147.13 g/mol) is a chiral γ‑nitroalkanoic acid that exists as a racemic mixture (CAS 88348‑06‑5) or as separate (R)- and (S)-enantiomers (CAS 88390‑28‑7 and 88390‑26‑5). The molecule contains a carboxylic acid group, a secondary nitro group on the γ‑carbon, and a methyl substituent at the α‑position, which together create a unique reactivity profile.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 88348-06-5
Cat. No. B15311867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitrobutanoic acid
CAS88348-06-5
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESCC(CC[N+](=O)[O-])C(=O)O
InChIInChI=1S/C5H9NO4/c1-4(5(7)8)2-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)
InChIKeyOUFURNSEVIXAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-nitrobutanoic Acid (CAS 88348-06-5) – Key Physicochemical and Structural Properties for Procurement Decisions


2-Methyl-4-nitrobutanoic acid (C₅H₉NO₄, MW 147.13 g/mol) is a chiral γ‑nitroalkanoic acid that exists as a racemic mixture (CAS 88348‑06‑5) or as separate (R)- and (S)-enantiomers (CAS 88390‑28‑7 and 88390‑26‑5). The molecule contains a carboxylic acid group, a secondary nitro group on the γ‑carbon, and a methyl substituent at the α‑position, which together create a unique reactivity profile. Predicted physicochemical data include a boiling point of 307.1 °C, density of 1.237 g/cm³, and an acid dissociation constant (pKa) of 4.37 ± 0.10 . The (R)-enantiomer displays a computed pKa of ∼3.74, a Log P of 0.57, and complies with Lipinski's Rule of Five, indicating drug‑like properties [1]. These characteristics make the compound especially attractive as a versatile chiral building block in medicinal chemistry and agrochemical synthesis.

Why Generic γ-Nitro Acids Cannot Substitute for 2-Methyl-4-nitrobutanoic Acid in Chiral and Accelerated Syntheses


Simple γ-nitrobutyric acid (4-nitrobutanoic acid) lacks both the α‑methyl substituent and the associated chiral center, which are critical for stereoselective transformations and for tuning physicochemical properties. The α‑methyl group not only introduces a chiral handle for enantiomeric resolution but also significantly alters the acidity of the carboxyl group, shifting the pKa from ∼8.35 (for 4‑nitrobutanoic acid) to 4.37 (for 2‑methyl‑4‑nitrobutanoic acid) , a difference of almost four orders of magnitude. This acidification influences solubility, salt formation, and coupling reactivity in amide/ester syntheses. Furthermore, when the methyl ester of the target compound is prepared via Michael addition of nitromethane to methyl methacrylate, the presence of the α‑methyl group changes the reaction selectivity profile compared to the unsubstituted acrylate [1]. These quantifiable differences mean that generic γ‑nitro acids cannot be interchanged with 2‑methyl‑4‑nitrobutanoic acid without compromising reaction stereochemistry, yield, and downstream product purity.

Quantitative Differentiation of 2-Methyl-4-nitrobutanoic Acid from Its Closest Analogs – Direct Comparative Data


Microwave‑Assisted Ester Synthesis – 2‑Methyl‑4‑nitrobutanoate Achieves 72 % Selectivity vs. 35 % Under Conventional Heating

In a head‑to‑head comparison within the same study, the Michael addition of nitromethane to methyl methacrylate (the methyl ester precursor of 2‑methyl‑4‑nitrobutanoic acid) was performed under both microwave (MW) irradiation and conventional thermal conditions. Using tetramethylguanidine (TMG) as base, the MW‑driven reaction at 70‑75 °C for 5 minutes gave the desired monoadduct (compound 8, methyl 2‑methyl‑4‑nitrobutanoate) with a selectivity of 72 % relative to the diadduct byproduct (compound 9), while the same reaction under conventional heating at room temperature for 4,320 minutes produced only 35 % of compound 8 [1]. This represents a >2‑fold selectivity enhancement for the desired product, accompanied by a reaction‑time reduction from 3 days to 5 minutes.

Microwave-assisted organic synthesis γ-Nitro ester preparation Reaction selectivity

Carboxylic Acid Acidity – 2‑Methyl‑4‑nitrobutanoic Acid Is Nearly 10,000‑fold More Acidic Than 4‑Nitrobutanoic Acid

The predicted acid dissociation constants reveal a stark difference between the target compound and its simplest structural analog. 2‑Methyl‑4‑nitrobutanoic acid exhibits a predicted pKa of 4.37 ± 0.10 , whereas 4‑nitrobutanoic acid (γ‑nitrobutyric acid) has a predicted pKa of 8.35 ± 0.10 . This difference of ΔpKa ≈ 4.0 corresponds to a Ka ratio of approximately 10,000‑fold, meaning the target acid is four orders of magnitude stronger.

pKa comparison Acid strength Drug-likeness

Chiral Resolution – Optical Purity Exceeding 98 % Achieved for (R)- and (S)-2‑Methyl‑4‑nitrobutanoic Acid

Racemic 2‑methyl‑4‑nitrobutanoic acid can be efficiently resolved into its (R)- and (S)-enantiomers using (+)- and (−)-α‑methylbenzylamine as chiral resolving agents. Following salt formation, conversion back to the corresponding methyl esters, and ¹H‑NMR analysis with a chiral shift reagent, both enantiomers demonstrated optical purities greater than 98 % [1]. In contrast, 4‑nitrobutanoic acid, lacking the α‑methyl chiral center, cannot be resolved and offers no enantiomeric differentiation, precluding its use in stereoselective syntheses.

Chiral resolution Enantiomeric purity Cytokinin intermediates

Lipophilicity and Drug‑Likeness Profile – Favorable Log P and Compliance with Lipinski's Rule of Five

The (R)-enantiomer of 2‑methyl‑4‑nitrobutanoic acid has a computed Log P of 0.57 and a Log D (pH 7.4) of −2.75, and it passes all four criteria of Lipinski's Rule of Five [1]. The unsubstituted 4‑nitrobutanoic acid, by comparison, has a lower Log P (approximately −0.15 predicted ) owing to the absence of the α‑methyl group, which reduces its membrane permeability potential. The more balanced hydrophilicity‑lipophilicity profile of 2‑methyl‑4‑nitrobutanoic acid makes it a more suitable scaffold for CNS‑active or orally bioavailable drug candidates.

Lipinski Rule of Five Log P Drug-likeness

Validated Application Scenarios for 2-Methyl-4-nitrobutanoic Acid – Evidence‑Backed Selections


Synthesis of Enantiopure Dihydrozeatin and Cytokinin Analogs

The compound's methyl ester serves as the critical Michael acceptor in a three‑step synthesis of (±)-dihydrozeatin, a plant hormone cytokinin. Subsequent hydrolysis yields racemic 2‑methyl‑4‑nitrobutanoic acid, which is resolved with α‑methylbenzylamine to provide (R)- and (S)-enantiomers in >98 % optical purity. These enantiomers are then converted to optically active 4‑amino‑2‑methylbutan‑1‑ol and ultimately to dihydrozeatin isomers [1]. This established route is the gold standard for preparing single‑enantiomer cytokinins for plant biology research.

Microwave‑Accelerated Library Synthesis of γ‑Nitro Ester Building Blocks

The microwave‑assisted Michael addition protocol using nitromethane and methyl methacrylate provides the methyl ester of the target compound with 72 % selectivity in only 5 minutes, compared to days under conventional conditions [2]. This dramatic acceleration enables high‑throughput parallel synthesis of γ‑nitro ester libraries for medicinal chemistry hit‑to‑lead programs, where rapid SAR exploration is critical.

Chiral Intermediate for GABA‑B Receptor Modulators (Baclofen/Phenibut Analogs)

γ‑Nitrobutyric acid derivatives are established precursors to GABA analogs such as baclofen and phenibut. The α‑methylated variant provides a chiral handle that can be exploited to access enantiopure β‑substituted GABA derivatives. The >98 % enantiomeric purity achievable via the Corse resolution [1] ensures that downstream GABA‑B agonists or antagonists are obtained with defined stereochemistry, avoiding the confounding biological effects of racemic mixtures.

Acid‑Functionalized Linker for PROTAC and Bioconjugate Chemistry

With a pKa of 4.37 and a Log P of 0.57 [3], 2‑methyl‑4‑nitrobutanoic acid occupies a favorable property space for conjugation to amine‑containing payloads via amide bond formation. The nitro group can subsequently be reduced to a primary amine, providing a second functional handle for heterobifunctional linker construction. This dual functionality (carboxylic acid + latent amine) is not available in simpler γ‑nitro acids, making the compound a uniquely versatile building block for PROTAC® design and antibody‑drug conjugate (ADC) linker chemistry.

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